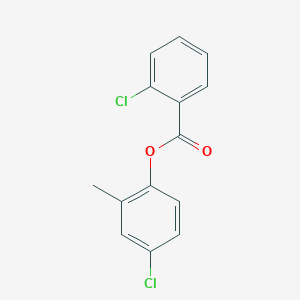![molecular formula C22H35N3O3S B5548750 1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)
1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide" often involves multistep synthetic routes including conjugate additions, cyclizations, and substitutions. For instance, the methodology for creating complex piperidine and pyrrolidine derivatives involves the conjugate addition of amino acids to acetylenic sulfones, followed by intramolecular acylation and cyclization steps (Back & Nakajima, 2000). This approach illustrates the intricate strategies employed in the synthesis of such molecules, highlighting the chemical versatility and reactivity of the sulfone and piperidine functional groups.
Molecular Structure Analysis
The molecular structure of related compounds showcases significant insights into the conformational and crystalline aspects, contributing to our understanding of "1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide." For example, studies on the crystal structure of N-p-Methylbenzyl benzamide reveal intermolecular hydrogen bonding patterns and molecular geometry, which are crucial for predicting the behavior and reactivity of similar compounds (Luo & Huang, 2004).
Chemical Reactions and Properties
Compounds with sulfone and piperidine groups participate in a variety of chemical reactions, displaying a range of properties such as reactivity towards nucleophiles, electrophiles, and radicals. The synthesis of biologically active O-substituted derivatives of piperidine sulfonamides demonstrates the chemical versatility and potential for further functionalization of the core piperidine structure (Khalid et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The synthesis and transformation of piperidines and pyrrolidines are crucial for the development of various bioactive molecules. For example, Back and Nakajima (2000) describe a method for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This process is significant for the enantioselective synthesis of several dendrobatid alkaloids, showcasing the potential of such structures in complex organic synthesis and drug discovery (Back & Nakajima, 2000).
Advanced Polymer Materials
The research on sulfone-containing polymers indicates their importance in developing materials with exceptional thermal stability and mechanical properties. Liu et al. (2013) investigated the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit low dielectric constants, high transparency, and excellent thermal stability, making them suitable for applications in electronics and advanced material sciences (Liu et al., 2013).
Medicinal Chemistry and Drug Design
The sulfonyl group is a key functional component in many pharmacologically active compounds. Studies on sulfone derivatives have shown promising biological activities, including anticancer, antifungal, and enzyme inhibition properties. For instance, Khalid et al. (2013) synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, demonstrating potent activity against butyrylcholinesterase enzyme, indicating potential therapeutic applications (Khalid et al., 2013).
Additionally, Yan and Gao (2000) developed a new strategy for synthesizing hyperbranched polymers, using 1-(2-aminoethyl)piperazine and divinyl sulfone as monomers. This research opens up possibilities for creating novel polymeric materials with potential applications in biomedicine and materials science (Yan & Gao, 2000).
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-(3-pyrrolidin-1-ylbutyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-18-7-3-4-8-21(18)17-29(27,28)25-15-10-20(11-16-25)22(26)23-12-9-19(2)24-13-5-6-14-24/h3-4,7-8,19-20H,5-6,9-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISRSWIHUQJLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCC(C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methylbenzyl)sulfonyl]-N-[3-(pyrrolidin-1-yl)butyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)
![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)




![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)